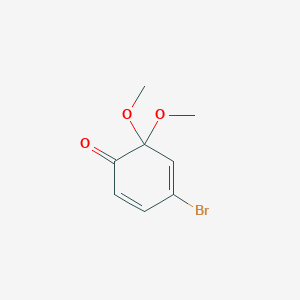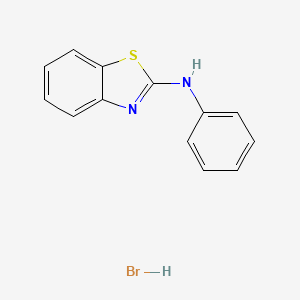
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a chemical compound with the molecular formula C13H10N2S·HBr. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with aniline in the presence of an oxidizing agent. One common method involves the use of iodine as a catalyst in dimethylformamide (DMF) solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of N-phenyl-1,3-benzothiazol-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
化学反応の分析
Types of Reactions
N-phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学的研究の応用
N-phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown that derivatives of benzothiazole exhibit anticancer, anti-inflammatory, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
作用機序
The mechanism of action of N-phenyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme topoisomerase, which is involved in DNA replication.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, which is a key mechanism in its anticancer activity
類似化合物との比較
N-phenyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives.
2-Mercaptobenzothiazole: Contains a thiol group, making it useful as a vulcanization accelerator in the rubber industry.
Conclusion
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry. Additionally, its potential as a therapeutic agent highlights its importance in medicinal research. The comparison with similar compounds further underscores its distinct properties and applications.
特性
CAS番号 |
362607-91-8 |
|---|---|
分子式 |
C13H11BrN2S |
分子量 |
307.21 g/mol |
IUPAC名 |
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C13H10N2S.BrH/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13;/h1-9H,(H,14,15);1H |
InChIキー |
RQWNLNPEXFUWFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


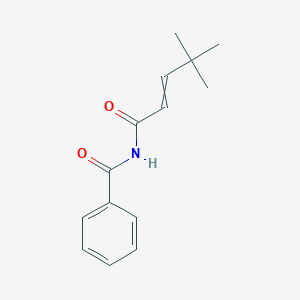
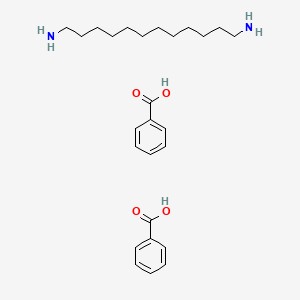

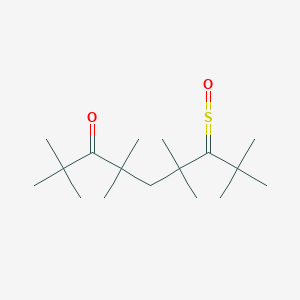

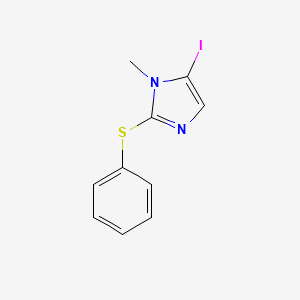
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
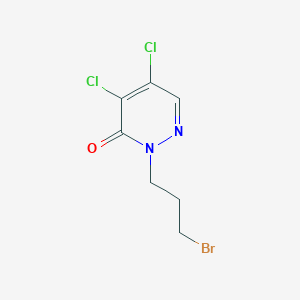


![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
